

Analysis of Cannabidivarin (CBDV): A Detailed Application Note and Protocol Handbook

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Compound of Interest

Compound Name: *Cannabidivarin*

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of **Cannabidivarin (CBDV)** using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methodologies are essential for researchers in cannabinoid analysis, quality control of cannabis-based products, and pharmacokinetic studies in drug development.

Introduction to CBDV Analysis

Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the cannabis plant. Interest in its therapeutic potential is growing, necessitating robust and reliable analytical methods for its quantification in various matrices.^[1] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of cannabinoids, including CBDV, even at trace levels in complex matrices.^{[2][3]} This approach allows for accurate quantification and confirmation of the analyte's identity through its specific mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix. The goal is to extract CBDV efficiently while minimizing interferences.

2.1.1. Plant Material (Hemp/Cannabis Flower)

- Homogenization: Weigh approximately 5 grams of the homogenized plant material (particle size $\leq 1\text{mm}$).
- Extraction: Add 20 mL of ethanol to the sample in a centrifuge tube.
- Shaking: Vortex the mixture briefly and then place it on a horizontal shaker for 30 minutes at 250 rpm.
- Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.
- Supernatant Collection: Carefully transfer the supernatant to a 50 mL volumetric flask.
- Re-extraction: Repeat the extraction process on the pellet with an additional 20 mL of ethanol. Combine the second supernatant with the first.
- Final Volume: Bring the volumetric flask to the 50 mL mark with ethanol and mix thoroughly.
- Filtration: Filter the extract through a $0.2\text{ }\mu\text{m}$ or $0.45\text{ }\mu\text{m}$ syringe filter (Nylon or PTFE filters are recommended to minimize analyte adsorption) prior to HPLC injection.[4]
- Dilution: Depending on the expected CBDV concentration, the sample may require further dilution with the mobile phase or methanol.[3]

2.1.2. Oils and Edibles (Chocolates, Gummies)

- Weighing: Accurately weigh a known amount of the homogenized sample.
- Dissolution: Dissolve the sample in a suitable organic solvent. For oils, simple dilution with methanol or ethanol is often sufficient.[5] For more complex matrices like chocolates or gummies, a solvent extraction followed by vortexing and centrifugation may be necessary.
- Filtration: Filter the resulting solution through a $0.45\text{ }\mu\text{m}$ nylon membrane filter.[6]
- Dilution: Dilute the filtered sample as needed to fall within the calibration range of the analytical method.

2.1.3. Biological Matrices (e.g., Mouse Tissues)

- Homogenization: Homogenize the tissue samples.
- Extraction: Perform a solvent extraction, for example, with an organic solvent.[1][2]
- Evaporation: The extract is then evaporated to dryness.[2]
- Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.
- Centrifugation/Filtration: Centrifuge to remove any remaining particulate matter and filter the supernatant before injection.

HPLC-MS/MS Method

This section details the instrumental parameters for the analysis of CBDV. Reversed-phase chromatography is the most common approach.[7]

Chromatographic Conditions:

Parameter	Recommended Conditions
HPLC System	Integrated HPLC with a mass spectrometer detector[8]
Column	C18 column (e.g., 3 x 100 mm, 2.6 µm)[9]
Mobile Phase A	0.1% Formic acid in water with 5 mM Ammonium Formate
Mobile Phase B	0.1% Formic acid in acetonitrile[10]
Gradient Elution	A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the cannabinoids.
Flow Rate	0.3 - 1.0 mL/min[6]
Column Temperature	30 - 40 °C
Injection Volume	5 - 10 µL

Mass Spectrometry Conditions:

Parameter	Recommended Conditions
Ionization Source	Electrospray Ionization (ESI), positive and negative modes[8]
Scan Type	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	For CBDV, the protonated molecule [M+H] ⁺ is observed.
Product Ions (m/z)	Specific fragment ions of CBDV are monitored for quantification and confirmation. The parent ion for CBDV is m/z 287.20.[11]
Collision Energy	Optimized for the specific instrument and transition.

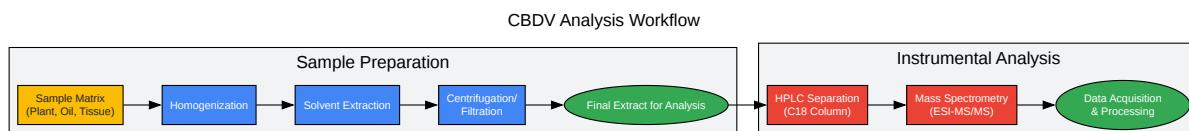
Quantitative Data Summary

The following table summarizes typical quantitative performance data for CBDV analysis by LC-MS/MS, as reported in the literature.

Parameter	Value	Reference
Linearity (R^2)	≥ 0.99	[3]
Lower Limit of Quantification (LLOQ)	5 ng/mL	[9]
Limit of Detection (LOD)	2 ng/mL	[1]
Accuracy	91.5% to 107.5%	[3]
Precision (RSD)	0.9% to 5.1%	[3]

Visualized Workflows

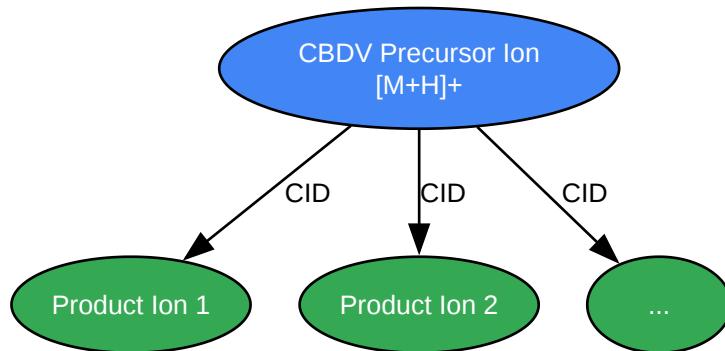
The following diagrams illustrate the key workflows in CBDV analysis.



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Caption: General workflow for CBDV analysis from sample preparation to instrumental analysis.

CBDV Mass Spectrometry Fragmentation



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Caption: Simplified representation of CBDV fragmentation in tandem mass spectrometry.

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